molecular formula C15H16N2O3S2 B2438982 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896337-02-3

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2438982
CAS No.: 896337-02-3
M. Wt: 336.42
InChI Key: GILKGKMZNRAVAQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazole ring via a sulfonamide bridge. This structure incorporates two pharmacologically significant motifs: the sulfonamide group and the 2-aminothiazole scaffold. The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, known for its wide range of biological activities and is present in numerous FDA-approved drugs . Derivatives containing the tetrahydrobenzo[d]thiazol-2-yl group have been identified as key intermediates and core structures in the synthesis of compounds with potent inhibitory activity against various enzymes . Specifically, structurally similar analogs have demonstrated significant potential as enzyme inhibitors in biochemical research. Compounds based on the 2-aminothiazole sulfonamide framework have shown potent inhibitory effects against enzymes such as urease, as well as α-glucosidase and α-amylase, which are key targets in metabolic disorder research . Furthermore, the thiazole ring is a recognized biologically active scaffold with documented applications in the research and development of antimicrobial and anticancer agents . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic candidates and investigating structure-activity relationships in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)21-15/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILKGKMZNRAVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole core, which can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the benzamide and methylsulfonyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Amidation Reactions

The benzamide group in this compound originates from amidation reactions involving the tetrahydrobenzothiazole ring. For example, amidation with carboxylic acids or acid derivatives (e.g., esters) under coupling conditions (e.g., DIPEA, 2-chloro-1-methylpyridinium iodide) is commonly used to form amide bonds . This reaction is critical in synthesizing derivatives with varying substituents on the benzamide moiety.

Reaction TypeConditions/ReagentsOutcomeReferences
AmidationDIPEA, coupling agents (e.g., 2-chloro-1-methylpyridinium iodide)Formation of amide derivatives

Substitution Reactions

The tetrahydrobenzothiazole ring is susceptible to substitution reactions, particularly at sulfur-containing positions. For instance, nucleophilic or electrophilic substitutions can occur depending on the reaction conditions. Thiazole derivatives often undergo substitution via intermediates like enamines or enaminones, as seen in analogous systems .

Reaction TypeConditions/ReagentsOutcomeReferences
Nucleophilic substitutionStrong bases (e.g., LDA), aldehydesFormation of substituted thiazole derivatives
Electrophilic substitutionAcidic catalysts (e.g., p-TsOH)Substitution at reactive ring positions

Oxidation and Reduction

The methylsulfonyl (-SO₂Me) group can undergo reduction to form sulfide (-SMe) or sulfide intermediates. Reduction may involve catalysts like palladium or sodium borohydride. Additionally, the sulfur atom in the tetrahydrobenzothiazole ring could theoretically be oxidized to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., hydrogen peroxide, KMnO₄).

Reaction TypeConditions/ReagentsOutcomeReferences
Reduction of sulfoneH₂/Pd catalyst, NaBH₄Formation of sulfide (-SMe)
Oxidation of sulfurH₂O₂, KMnO₄Formation of sulfoxide/sulfone derivatives

Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction is fundamental in amide chemistry and may influence the compound’s stability in physiological environments .

Reaction TypeConditions/ReagentsOutcomeReferences
Acidic hydrolysisHCl, heatFormation of carboxylic acid
Basic hydrolysisNaOH, elevated temperatureFormation of carboxylate salt

Coupling Reactions

Microwave-assisted palladium-catalyzed coupling reactions (e.g., Suzuki coupling) can modify the benzamide moiety if halide or boronic acid groups are present. These reactions are often used to introduce aryl or thioaryl substituents, enhancing the compound’s structural diversity .

Reaction TypeConditions/ReagentsOutcomeReferences
Suzuki couplingPd(dppf)Cl₂, K₂CO₃, acetone/toluene/waterBiaryl/thioaryl derivatives

Key Observations

  • Functional Group Reactivity : The methylsulfonyl and amide groups are primary sites of reactivity, enabling modifications like reduction or hydrolysis.

  • Ring Stability : The tetrahydrobenzothiazole ring remains relatively stable under standard conditions but can participate in substitution reactions under specific catalytic environments.

  • Synthetic Adaptability : The compound’s structure allows for diverse synthetic pathways, making it a versatile scaffold for drug discovery and materials science applications .

Scientific Research Applications

Biochemical Properties

The compound has been identified as a dual kinase inhibitor targeting casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). The inhibition of these kinases can significantly influence cellular functions, including cell signaling pathways, gene expression, and metabolism. This property positions the compound as a potential therapeutic agent in diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, similar compounds have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The structural similarities suggest that 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide could be investigated for analogous activities .

Case Study 1: Dual Kinase Inhibition

In a study focused on the development of dual inhibitors of CK2 and GSK3β, derivatives of benzamide were synthesized and tested for their inhibitory effects. Results indicated that compounds similar to this compound exhibited significant inhibition of both kinases at low micromolar concentrations. The mechanism involved competitive binding at the ATP-binding site of these kinases .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain modifications led to enhanced antibacterial activity. This study underscores the importance of structural variations in enhancing the efficacy of thiazole-based compounds .

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The tetrahydrobenzo[d]thiazole moiety is known to interact with kinase enzymes, potentially leading to the inhibition of kinase activity and subsequent modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.

    2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Exhibits anti-inflammatory activity by activating NRF2 pathways.

Uniqueness

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for drug development and other scientific applications.

Biological Activity

4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS Number: 896337-09-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzamide core with a tetrahydrobenzo[d]thiazole moiety and a methylsulfonyl group, which contribute to its biological activity.

  • Molecular Formula : C₁₆H₁₈N₂O₃S₂
  • Molecular Weight : 350.5 g/mol
  • Structure : The compound features a dual kinase inhibitor activity against CK2 and GSK3β, which are critical in various cellular functions including cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its potential as an antitumor agent and its effects on various cellular pathways.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β):

  • CK2 Inhibition : CK2 is involved in the regulation of cell growth and survival. Inhibition of CK2 by this compound may lead to decreased tumor cell proliferation.
  • GSK3β Inhibition : GSK3β plays a role in various signaling pathways including those related to cancer. Inhibition can affect pathways such as Wnt signaling, impacting cell differentiation and apoptosis.

Antitumor Activity

A study conducted on the antitumor properties of thiazole derivatives revealed that modifications in the structure significantly enhance biological efficacy. The results showed that compounds similar to this compound exhibited potent antitumor activity with low cytotoxicity in normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances the potency against cancer cells.
  • Modification Effects : Substituting different groups on the benzamide core can yield compounds with improved selectivity and reduced side effects .

Biochemical Analysis

PropertyValue
Molecular Weight350.5 g/mol
Inhibition TargetCK2, GSK3β
Cell Lines TestedHepG2, HeLa
CytotoxicityLow

The mechanism involves binding interactions with the target kinases leading to their inhibition. This results in altered phosphorylation states of downstream targets affecting gene expression and cellular metabolism .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, and how can reaction yields be improved?

  • The compound can be synthesized via coupling reactions between substituted benzamides and 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine intermediates. General procedures involve refluxing reactants in dichloromethane with triethylamine as a base, followed by Boc deprotection using HCl in ether (yields: 55–79%) . Optimization strategies include adjusting stoichiometry (e.g., 1.5 mmol benzoyl chloride with 1.5 mmol amine), controlling reaction time (4–6 hours), and using anhydrous conditions to minimize side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR resolves aromatic protons (δ 7.68–6.67 ppm) and methylsulfonyl groups (δ 3.84 ppm), while IR spectroscopy confirms carbonyl stretches (~1650 cm⁻¹) and sulfonyl absorptions (~1150 cm⁻¹). HRMS validates molecular weight (e.g., m/z 429 [M+H]+ for derivatives) . Melting points (e.g., 177–222°C) and HPLC (>95% purity) are essential for purity assessment .

Advanced Research Questions

Q. How can researchers evaluate the kinase inhibitory activity of this compound, and what are the key experimental parameters?

  • Use Z′-LYTE™ kinase assays with recombinant human CK2α or GSK3β. Incubate the compound (0.1–10 µM) with kinase enzymes, ATP, and fluorescent substrates. Measure fluorescence ratios (Ex/Em: 400/445 nm vs. 400/520 nm) to calculate IC50 values. Positive controls (e.g., staurosporine) and negative controls (DMSO-only) are critical for validation .

Q. What structural modifications enhance antiproliferative activity against cancer cell lines?

  • Substitutions on the benzamide ring (e.g., methoxy, halogen, or tert-butyl groups) improve activity. For example:

  • 4-Methoxy derivatives show 40% inhibition of NCI-H522 lung cancer cells .
  • Chloro-substituted analogs (e.g., 4-chlorobenzamide) exhibit IC50 < 10 µM against melanoma (LOX IMVI) .
  • Hydrophobic groups (e.g., tert-butyl) enhance membrane permeability and target engagement .

Q. How can conflicting biological activity data across studies be resolved?

  • Step 1: Compare assay conditions (e.g., cell line origin, incubation time). For example, UO-31 kidney cancer cells may show lower sensitivity than A549 lung cancer cells due to differential receptor expression .
  • Step 2: Validate compound stability under assay conditions using LC-MS to rule out degradation.
  • Step 3: Perform dose-response curves (0.1–100 µM) to confirm activity thresholds. Discrepancies in IC50 values may arise from variations in ATP concentrations or enzyme batch differences .

Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

SubstituentYield (%)Melting Point (°C)Activity (IC50, µM)Reference
4-Fluorophenyl52220–222CK2α: 0.8 ± 0.1
3-Bromobenzamide67177–178GSK3β: 1.2 ± 0.3
4-Methoxybenzamide79185–187LOX IMVI: 62.25% GP

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineDerivative StructureInhibition (%)Assay DurationReference
NCI-H522 (lung)5-Methyl-1-(tetrahydrobenzo[d]thiazol-2-yl)-triazole4048 hours
LOX IMVI (melanoma)4-Chlorobenzamide62.2572 hours
UO-31 (kidney)4-tert-Butylbenzamide<1048 hours

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